

The Definitive Guide to the Stereochemistry and Absolute Configuration of Amphidinolide F

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amphidinolide F*

Cat. No.: B1664938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphidinolide F is a complex macrolide natural product isolated from the marine dinoflagellate *Amphidinium* sp.[1][2] Its intricate molecular architecture, featuring a 25-membered lactone ring and eleven stereogenic centers, coupled with significant cytotoxic activity, has made it a compelling target for synthetic chemists and a subject of interest for drug development.[2] The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial to its biological function. This technical guide provides a comprehensive overview of the determination of the absolute configuration of **Amphidinolide F**, detailing the experimental methodologies and key data that have solidified our understanding of this fascinating molecule.

The Stereochemical Challenge of Amphidinolide F

The structure of **Amphidinolide F** is characterized by a dense array of chiral centers, the specific configuration of which dictates the molecule's overall shape and interaction with biological targets. The initial stereochemical assignment of **Amphidinolide F** was proposed by analogy to the closely related and more abundant congener, Amphidinolide C, which shares an identical macrolactone core.[1] However, unambiguous confirmation of both the relative and absolute stereochemistry awaited its successful total synthesis.[2]

Absolute Configuration of Stereogenic Centers

The absolute configuration of the eleven stereogenic centers in **Amphidinolide F** has been definitively established. This was primarily achieved through the successful enantioselective total synthesis of the molecule, which allowed for direct comparison of the synthetic material with the natural product.[2] The stereochemical assignments are also in agreement with the detailed studies conducted on the analogous centers of Amphidinolide C.[3]

The established absolute configurations of the eleven stereogenic centers of **Amphidinolide F** are presented in Table 1.

Stereocenter	Absolute Configuration
C3	S
C4	R
C6	R
C7	R
C8	R
C12	R
C13	S
C16	S
C20	R
C23	R
C24	R

Table 1: Absolute Configuration of Stereogenic Centers in Amphidinolide F.

Experimental Determination of Stereochemistry

The elucidation of **Amphidinolide F**'s complex stereochemistry relied on a combination of advanced spectroscopic techniques and chemical derivatization methods, applied to both the natural product and synthetic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy was a cornerstone in determining the relative stereochemistry of the various stereoclusters within **Amphidinolide F**. Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations provided crucial information about the spatial relationships between protons, allowing for the deduction of the relative configurations of adjacent stereocenters.

Mosher's Ester Analysis

To determine the absolute configuration of key hydroxyl-bearing stereocenters, Mosher's ester analysis was employed on synthetic fragments.^{[1][4]} This chemical derivatization technique involves the reaction of a chiral alcohol with the enantiomers of a chiral reagent, typically α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ^1H or ^{19}F NMR chemical shifts of the protons or fluorine atoms near the newly formed ester linkage, the absolute configuration of the alcohol can be determined.

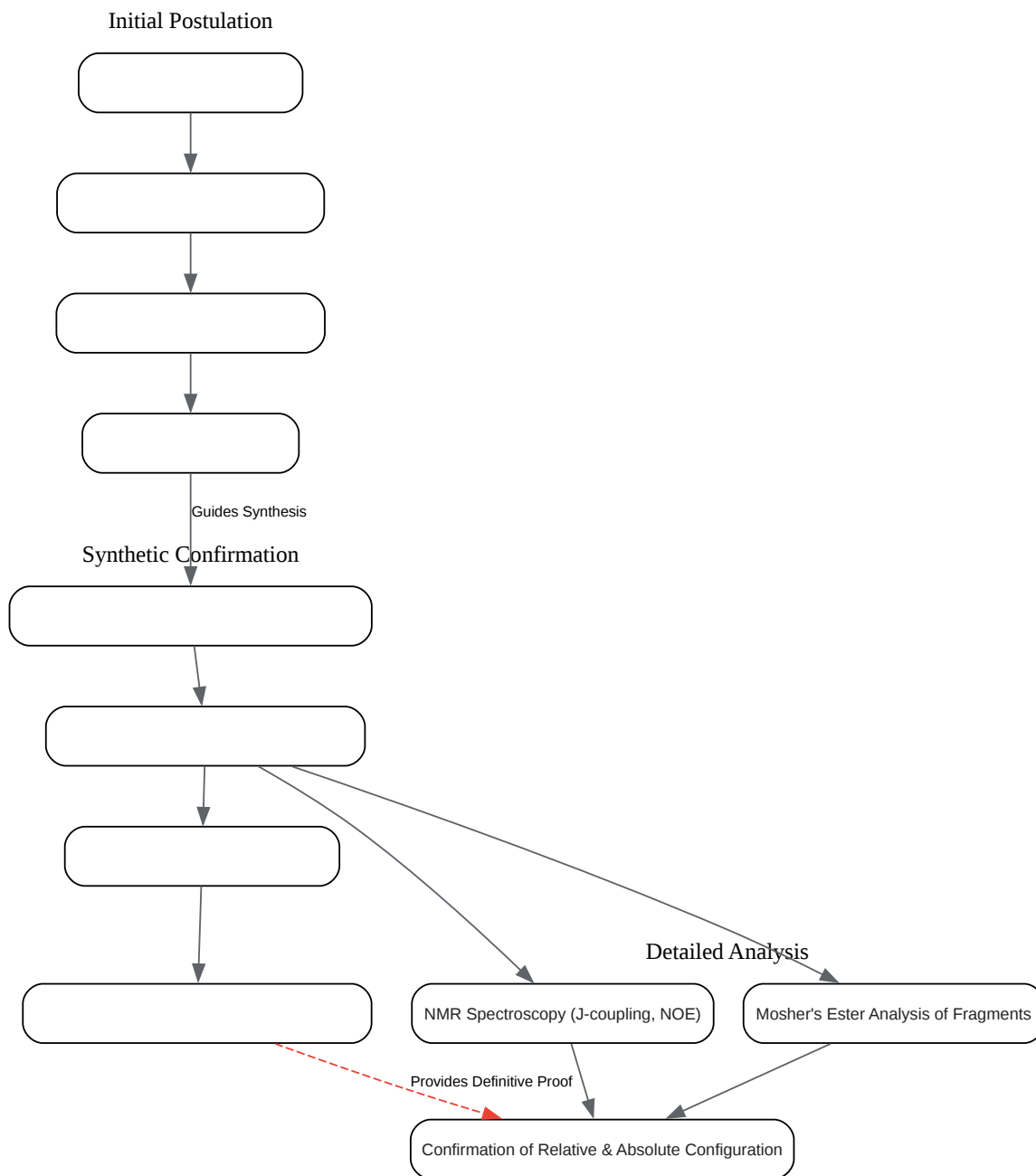
Detailed Protocol for Mosher's Ester Analysis of a Secondary Alcohol Fragment:

- **Esterification:** The secondary alcohol (1-2 mg) is dissolved in dry pyridine or a similar solvent containing a catalytic amount of 4-dimethylaminopyridine (DMAP). To this solution, a slight excess (1.2-1.5 equivalents) of (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl is added. The reaction is allowed to proceed at room temperature until completion, typically monitored by thin-layer chromatography (TLC). In parallel, a separate reaction is carried out with the other enantiomer of MTPA-Cl.
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the diastereomeric MTPA esters are extracted and purified, usually by silica gel chromatography.
- **NMR Analysis:** High-resolution ^1H NMR spectra are acquired for both the (R)- and (S)-MTPA esters. The chemical shifts (δ) of the protons on either side of the carbinol center are carefully assigned.
- **Data Analysis:** The difference in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) is calculated for the assigned protons. A positive $\Delta\delta$ for protons on one side of the carbinol and a negative $\Delta\delta$ for protons

on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Logical Workflow for Stereochemical Assignment

The overall strategy for determining the absolute configuration of **Amphidinolide F** involved a logical progression from initial hypotheses based on biosynthetic considerations and analogy to related compounds, to rigorous confirmation through total synthesis and spectroscopic analysis.



[Click to download full resolution via product page](#)

Workflow for the stereochemical elucidation of **Amphidinolide F**.

Conclusion

The determination of the stereochemistry and absolute configuration of **Amphidinolide F** stands as a significant achievement in natural product chemistry. The initial hypothesis, based on its structural relationship with Amphidinolide C, was ultimately validated through a rigorous and elegant total synthesis.^[2] The application of powerful analytical techniques, such as NMR spectroscopy and Mosher's ester analysis, provided the detailed data necessary to assign each of the eleven stereogenic centers with confidence. This comprehensive understanding of the three-dimensional structure of **Amphidinolide F** is fundamental for any future investigations into its mechanism of action and its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Studies on Amphidinolide F: Exploration of Macrocyclic Construction by Intramolecular Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Enantioselective Total Synthesis of Amphidinolide F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute stereochemistry of amphidinolide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Definitive Guide to the Stereochemistry and Absolute Configuration of Amphidinolide F]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664938#stereochemistry-and-absolute-configuration-of-amphidinolide-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com